2-Hydroxy-2-methylpropyl acetate
Description
2-Hydroxy-2-methylpropyl acetate is an ester derived from 2-hydroxy-2-methylpropanol and acetic acid. Its inferred structure is (CH₃)₂C(OH)CH₂OCOCH₃, with a molecular formula of C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. For example, derivatives like 8-amino-N-(2-hydroxy-2-methylpropyl)imidazo[1,2-a]pyrazine-6-carboxamide are noted for their role as PI3K inhibitors in cancer treatment . The compound’s branched alkyl chain and hydroxyl group may influence its solubility, volatility, and reactivity compared to linear esters.
Properties
CAS No. |
42125-48-4 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2-hydroxy-2-methylpropyl) acetate |
InChI |
InChI=1S/C6H12O3/c1-5(7)9-4-6(2,3)8/h8H,4H2,1-3H3 |
InChI Key |
UITNSGDWEKRBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Hydroxy-2-methylpropyl acetate with structurally related esters, highlighting differences in molecular properties, applications, and safety profiles:
Key Findings:
Structural Influence on Properties: Branching: this compound’s branched structure may reduce volatility compared to linear esters like 2-hydroxypropyl acetate .
Pharmaceutical Relevance :
- Derivatives of this compound are critical in synthesizing PI3K inhibitors, as seen in the development of anticancer agents .
- In contrast, methyl 2-hydroxyacetate lacks pharmaceutical mentions and is primarily a solvent .
Safety Profiles: Methyl 2-hydroxyacetate has documented inhalation risks, requiring strict ventilation controls .
Synthetic Pathways :
- Esters like 2-hydroxypropyl acetate are synthesized via esterification or transesterification, similar to methods used for 2-hydroxy-2-methylpropyl derivatives .
- Advanced purification techniques (e.g., supercritical fluid chromatography) are employed for chiral separation in pharmaceutical intermediates .
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